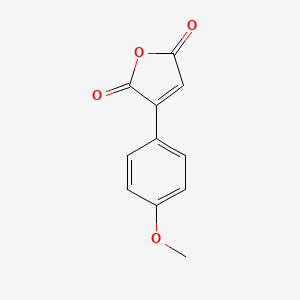

3-(4-Methoxyphenyl)furan-2,5-dione

Description

The field of organic chemistry is rich with heterocyclic compounds that form the backbone of numerous synthetic and natural products. Among these, the furan-2,5-dione core, a derivative of furan (B31954), stands out for its versatile reactivity and significant role in both chemical research and industrial applications. This article delves into the chemical significance of this scaffold, provides an overview of its aryl-substituted derivatives, and specifically focuses on the research context of 3-(4-Methoxyphenyl)furan-2,5-dione.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKJHFOLVWLLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298080 | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4665-00-3 | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl Furan 2,5 Dione

Classical and Contemporary Synthetic Routes

The construction of 3-(4-Methoxyphenyl)furan-2,5-dione can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These methods primarily involve the formation of the furan-2,5-dione ring system and the concurrent or subsequent introduction of the 4-methoxyphenyl (B3050149) substituent.

Cyclization Reactions for Furan-2,5-dione Core Formation

The formation of the furan-2,5-dione ring is a critical step in the synthesis of the target molecule. Classical name reactions provide a foundational basis for constructing this heterocyclic core.

The Paal-Knorr synthesis is a well-established method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This acid-catalyzed cyclization and dehydration reaction is one of the most important routes to furan (B31954) derivatives. organic-chemistry.org While the classical Paal-Knorr reaction typically yields furans, modifications can lead to furan-2,5-diones. The mechanism involves the protonation of a carbonyl group, followed by an intramolecular nucleophilic attack by the enol form of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.org The reaction is often carried out in the presence of protic acids like sulfuric or hydrochloric acid, or with Lewis acids and dehydrating agents. wikipedia.org For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor bearing a 4-methoxyphenyl group would be required. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the reaction rate and yield.

The Feist-Benary synthesis is another classical method for constructing furan rings, involving the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgalfa-chemistry.comchemeurope.com This reaction proceeds via a condensation-cyclization mechanism. alfa-chemistry.com While traditionally used for synthesizing substituted furans, its principles can be adapted for the formation of the furan-2,5-dione scaffold. The reaction is known to be regioselective, typically favoring 2,5-disubstitution. alfa-chemistry.com Modifications to the standard protocol, such as the use of different bases or reaction conditions, can be explored to optimize the synthesis of the desired this compound.

Direct Condensation and Cyclization Approaches from Substituted Phenols and Furan Derivatives

A direct approach to this compound can involve the condensation of a substituted phenol (B47542), such as 4-methoxyphenol (B1676288), with a suitable furan or maleic anhydride (B1165640) precursor. Research has shown that phenolic compounds can act as precursors to furan-like structures through oxidative ring-opening followed by intramolecular cyclization. rsc.org This suggests a potential pathway where 4-methoxyphenol could undergo oxidation and subsequent reaction with a dicarbonyl species to form the target molecule.

A multicomponent approach has been developed for the synthesis of a related compound, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, which involves the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This highlights the feasibility of using 4-methoxyphenyl containing building blocks in the construction of furanone rings.

Heck Arylation Protocols of Fumaric Acid

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, presents a modern and versatile method for C-C bond formation. organic-chemistry.orgyoutube.com This reaction could be applied to the synthesis of this compound by coupling a 4-methoxyphenyl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) with a suitable alkene precursor to maleic anhydride, such as fumaric acid or its esters. The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org The reaction generally involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov

| Reactants | Catalyst | Base | Solvent | Product |

| 4-Iodoanisole, Fumaric Acid | Pd(OAc)₂ | Triethylamine (B128534) | DMF | 3-(4-Methoxyphenyl)fumaric acid |

| 4-Bromoanisole, Diethyl fumarate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | Diethyl 2-(4-methoxyphenyl)fumarate |

This table presents hypothetical reaction conditions based on general Heck reaction protocols. Specific conditions for the synthesis of this compound via this method would require experimental optimization.

Subsequent cyclization of the resulting (4-methoxyphenyl)fumaric acid or its ester would yield the desired this compound.

Strategies Involving Bicyclic Intermediates from Furan and Maleic Anhydride Precursors

The Diels-Alder reaction between furan and maleic anhydride is a well-studied [4+2] cycloaddition that produces a bicyclic adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. zbaqchem.comresearchgate.net This adduct can serve as a versatile intermediate for the synthesis of substituted furan-2,5-diones. While the initial adduct is not the target molecule itself, subsequent chemical transformations can be employed to introduce the 4-methoxyphenyl group.

The reaction is known to be reversible and the formation of the thermodynamically more stable exo isomer is generally favored. acs.org The reaction can be carried out under mild conditions and its rate and selectivity can be influenced by the solvent and temperature. zbaqchem.com Recent studies have also explored this reaction in greener solvents like supercritical CO₂.

| Diene | Dienophile | Conditions | Product |

| Furan | Maleic Anhydride | Solvent-free or various solvents (e.g., diethyl ether, acetonitrile) | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Furan | Maleic Anhydride | Supercritical CO₂ | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

This table summarizes the general Diels-Alder reaction between furan and maleic anhydride.

Further functionalization of the bicyclic adduct, for instance, through reactions that open the bicyclic ring and introduce the 4-methoxyphenyl moiety, would be necessary to arrive at the final product, this compound.

Advanced Synthetic Techniques

Modern organic synthesis provides a robust toolkit for the construction of complex heterocyclic systems like furan-2,5-diones. Advanced methods are characterized by their efficiency, control over reaction conditions, and ability to construct molecular complexity rapidly.

Metal-Mediated Annulation Strategies (e.g., Cu(I)-mediated, I₂/Cu(II) systems)

Metal-mediated strategies, particularly those employing copper, are pivotal in the formation of C-O and C-C bonds essential for synthesizing heterocyclic molecules. Copper(I)-catalyzed reactions are effective for the synthesis of 2,5-disubstituted furans from haloalkynes or 1,3-diynes. dntb.gov.ua These processes often involve hydrofunctionalization, where a nucleophile adds across a carbon-carbon triple bond.

In the context of furanone synthesis, copper catalysts can facilitate tandem reactions. For instance, a Cu(OAc)₂ catalyst has been used in a double addition-oxidative cyclization to produce 1,2,4-triazoles, demonstrating copper's ability to mediate complex cyclizations under microwave irradiation. nih.gov Similarly, the synthesis of dinuclear Cu(II) complexes with ligands derived from furan-2,5-dicarbonyl dichloride highlights the interaction of copper ions with furan-based structures, suggesting a role in templating or catalyzing ring formations. vnu.edu.vn Although a specific I₂/Cu(II) system for the target molecule is not prominent, the general utility of copper in various oxidation states (Cu(I) and Cu(II)) for mediating cyclization and bond formation is a cornerstone of modern heterocyclic chemistry. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a key technology for accelerating reaction rates, improving yields, and enhancing the sustainability of chemical processes. The application of microwave irradiation to the synthesis of furanone derivatives has shown remarkable success.

A notable example is the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), a related bis-tetronic acid, via a domino Knoevenagel–Michael reaction. mdpi.com In this study, the use of microwave irradiation in conjunction with a natural deep eutectic solvent (NADES) dramatically reduced the reaction time from 24 hours under conventional heating to just 15 minutes. mdpi.com Furthermore, the yield saw a significant increase from 59% to 83%. mdpi.com This demonstrates the synergistic effect of microwave energy in promoting efficient and rapid synthesis. mdpi.com

Other studies have successfully employed microwave assistance for various related syntheses, including the three-component triple cascade reaction to form fully substituted dihydrofurans and the synthesis of 3,4-dihydropyrimidinones, underscoring the broad applicability of this technique. researchgate.netresearchgate.net The fast, flexible, and simple-to-perform nature of these reactions makes them highly attractive. diva-portal.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Yield | 59% | 83% |

| Conditions | L-proline/glycerol | L-proline/glycerol, 60°C, 120W |

Multicomponent Reaction Approaches (e.g., involving glyoxals and Meldrum's acid for related furanones)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This approach is particularly powerful for synthesizing complex heterocyclic structures like furanones.

A highly relevant example is the one-pot, three-component synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com This reaction utilizes indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The proposed mechanism begins with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor, which then reacts with indole. mdpi.com An acid-catalyzed intramolecular cyclization and subsequent elimination of acetone (B3395972) and carbon dioxide affords the final furanone product. mdpi.com This strategy showcases the use of readily available starting materials to achieve significant molecular complexity with high atom economy. mdpi.com

Similar MCR strategies have been developed for other furan derivatives. The reaction between arylglyoxals, acetylacetone, and phenols can produce highly functionalized furans. nih.gov Likewise, the reaction of 4-hydroxycoumarin, arylglyoxals, and alkyl isocyanides yields furocoumarin derivatives in high yields without the need for a catalyst. researchgate.net These examples highlight the versatility of MCRs, particularly those involving glyoxal (B1671930) derivatives, in constructing the furan core. nih.govresearchgate.net

Yield Optimization and Reaction Parameter Control

Optimizing reaction conditions is critical for maximizing product yield, minimizing side products, and ensuring the efficiency and scalability of a synthetic method. Key parameters that are typically manipulated include the choice of catalyst, solvent, temperature, and reaction time.

In the development of a one-pot procedure for 3,4,5-substituted furan-2(5H)-ones, researchers investigated the effect of different solvents on the reaction of 4-methylaniline, dimethylacetylenedicarboxylate, and benzaldehyde. academie-sciences.fr The results showed that ethyl acetate (B1210297) (EtOAc) provided the best yield (78%) compared to other solvents like n-hexane, dichloromethane (B109758) (CH₂Cl₂), and diethyl ether (Et₂O). academie-sciences.fr Further optimization revealed that using 0.05 g of the Al(HSO₄)₃ catalyst was optimal, as increasing the catalyst amount further did not significantly improve the yield. academie-sciences.fr

Table 2: Optimization of Reaction Conditions for a Substituted Furan-2(5H)-one academie-sciences.fr

| Entry | Solvent (5 mL) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | n-Hexane | 8 | 45 |

| 2 | CH₂Cl₂ | 8 | 50 |

| 3 | Et₂O | 8 | 65 |

| 4 | EtOAc | 8 | 78 |

| 5 | Solvent-free | 8 | Lower Yield |

As previously discussed, the transition from conventional heating to microwave irradiation represents a significant parameter shift that can drastically improve both yield and reaction time. mdpi.com In the synthesis of a bis-tetronic acid, this change led to a 24% increase in yield while reducing the reaction time by 99%. mdpi.com The choice of catalyst is also crucial; for instance, the multicomponent synthesis of furanone-1 was optimized using triethylamine as a basic reagent and acetic acid for the cyclization step to achieve a 74% yield. mdpi.com These examples underscore the importance of systematic parameter control in achieving efficient and high-yielding syntheses.

Chemical Reactivity and Transformations of 3 4 Methoxyphenyl Furan 2,5 Dione

Ring-Opening Reactions and Derived Intermediates

The furan-2,5-dione ring of 3-(4-Methoxyphenyl)furan-2,5-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. This process is a common feature of cyclic anhydrides and provides a pathway to but-2-enedioic acid derivatives. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride (B1165640). This is followed by cleavage of the acyl-oxygen bond, resulting in the formation of a carboxyl group and another functional group derived from the nucleophile.

For instance, hydrolysis, through the action of water, would lead to the formation of (Z)-2-(4-methoxyphenyl)but-2-enedioic acid. Similarly, alcoholysis with an alcohol would yield the corresponding monoester. These ring-opened products, with their multiple functional groups, are valuable intermediates for further synthetic transformations.

Oxidation Pathways to Quinones

While direct oxidation of this compound to a quinone is not a commonly reported transformation, the oxidation of related hydroquinone (B1673460) derivatives to quinones is a well-established process. nih.gov Hydroquinones can be readily oxidized to their corresponding quinones through a two-electron, two-proton process. nih.gov This transformation is often reversible and is a key feature of many biological electron transport systems. nih.gov

In a related context, the oxidation of substituted phenols can also lead to the formation of quinones. researchgate.net For example, phenols with an unsubstituted para-position can be oxidized by reagents like chromic acid to yield p-quinones, although this reaction can be complex. researchgate.net More controlled oxidations can be achieved using milder reagents. The oxidation of hydroquinones to quinones can be accomplished using various oxidizing agents, including hexachloroiridate(IV). researchgate.net

Reduction Pathways to Hydroxyl-Containing Species

The reduction of the furan-2,5-dione moiety in this compound can lead to a variety of hydroxyl-containing species, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups of the anhydride to primary alcohols. organic-chemistry.orgnih.gov This would result in the formation of a diol. The mechanism of LiAlH₄ reduction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. rsc.orgrsc.org

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce one of the carbonyl groups to a hydroxyl group, leading to the formation of a lactone (a cyclic ester). stackexchange.com Further reduction of the lactone can also occur, but typically requires more forcing conditions or a stronger reducing agent. The regioselectivity of the reduction of substituted maleic anhydrides can be influenced by the electronic and steric effects of the substituent.

Another class of reducing agents, such as diisobutylaluminium hydride (DIBAL-H), is known for the partial reduction of esters to aldehydes at low temperatures. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comyoutube.com While its reaction with cyclic anhydrides is less commonly detailed, it could potentially lead to the formation of a hemiacetal or a lactol.

| Reducing Agent | Potential Product(s) |

| Lithium aluminum hydride (LiAlH₄) | Diol |

| Sodium borohydride (NaBH₄) | Lactone |

| Diisobutylaluminium hydride (DIBAL-H) | Hemiacetal/Lactol |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making it more susceptible to electrophilic attack at these positions. nih.gov Conversely, the furan-2,5-dione moiety is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. nih.govresearchgate.net

Nucleophilic Additions and Condensation Reactions

The carbon-carbon double bond in the furan-2,5-dione ring is electron-deficient due to the adjacent carbonyl groups, making it susceptible to nucleophilic attack in a Michael-type addition. However, in the case of maleic anhydride, nucleophilic attack by amines tends to occur at the carbonyl carbon rather than the double bond. orientjchem.org

Condensation reactions with various nucleophiles are also a key feature of the reactivity of this compound. For example, the reaction with amines can lead to the formation of maleimides. This typically proceeds through an initial ring-opening to form a maleanilic acid intermediate, which then undergoes dehydration and cyclization.

Cycloaddition Processes (e.g., [4+2] cycloadditions with Schiff bases)

The electron-deficient double bond of the furan-2,5-dione ring makes this compound a potent dienophile in Diels-Alder reactions. researchgate.netscirp.orgorganicreactions.orgwikipedia.org This [4+2] cycloaddition reaction with a conjugated diene is a powerful method for the formation of six-membered rings. stackexchange.comorientjchem.org The reactivity of maleic anhydride derivatives in Diels-Alder reactions is well-documented. organicreactions.org

The reaction of maleic anhydride with Schiff bases (imines) can lead to the formation of seven-membered heterocyclic rings, specifically 1,3-oxazepine derivatives, through a [2+5] cycloaddition. orientjchem.orgechemcom.comresearchgate.net This reaction involves the imine acting as a two-atom component and the maleic anhydride as a five-atom component. researchgate.net In some cases, the reaction of anhydrides with Schiff bases can result in the formation of N-arylimides, where the amine part of the Schiff base reacts with the anhydride. echemcom.com Formal [4+2] cycloaddition reactions of imines with enolizable anhydrides can also lead to the formation of lactams. rsc.orgnih.govnih.gov

Formation of Heterocyclic Derivatives

The versatile reactivity of this compound allows for its use as a precursor in the synthesis of a variety of heterocyclic compounds.

The reaction with hydrazine (B178648) and its derivatives is a common route to pyridazine-containing structures. For example, the reaction of maleic anhydride with hydrazine hydrate (B1144303) can lead to the formation of maleic hydrazide. youtube.com Substituted hydrazines can be used to synthesize a range of hydrazine derivatives. google.com

Furthermore, this compound can be a starting material for the synthesis of pyrrole (B145914) derivatives. The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, is a well-established method for preparing pyrroles. nih.govnih.gov Given the electron-deficient nature of the double bond in the furan-2,5-dione ring, it could potentially act as the electron-deficient component in such a reaction. The synthesis of pyrrole derivatives is of significant interest due to their presence in many biologically active compounds. mdpi.comclockss.org

As mentioned previously, reaction with Schiff bases can lead to the formation of 1,3-oxazepine derivatives. jmchemsci.comorientjchem.orgscirp.org

| Reactant | Resulting Heterocycle |

| Hydrazine derivatives | Pyridazines |

| Tosylmethyl isocyanide (TosMIC) | Pyrroles |

| Schiff bases (Imines) | 1,3-Oxazepines |

Pyrrole-2,5-dione Analogues (Maleimides)

The synthesis of pyrrole-2,5-dione derivatives, commonly known as maleimides, from this compound is a direct application of a classical reaction. Furan-2,5-diones, being cyclic anhydrides, readily react with primary amines. The reaction typically proceeds in two steps: an initial nucleophilic attack by the amine on one of the carbonyl groups to form a maleamic acid intermediate, followed by a cyclization-dehydration step to yield the corresponding maleimide.

This transformation replaces the endocyclic oxygen atom of the furan-2,5-dione with a nitrogen atom from the primary amine, thereby forming the pyrrole-2,5-dione ring. This method is highly versatile for creating a library of N-substituted maleimides by varying the primary amine used in the reaction. researchgate.netorganic-chemistry.org The general scheme involves heating the furan-2,5-dione with a primary amine, often in a solvent like acetic acid, to facilitate the dehydration of the intermediate.

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

| This compound | Methylamine | 1-Methyl-3-(4-methoxyphenyl)pyrrole-2,5-dione |

| This compound | Aniline | 1-Phenyl-3-(4-methoxyphenyl)pyrrole-2,5-dione |

| This compound | Benzylamine | 1-Benzyl-3-(4-methoxyphenyl)pyrrole-2,5-dione |

This table represents expected products based on the general reactivity of furan-2,5-diones with primary amines.

Oxazinone Derivatives

The synthesis of oxazinone derivatives from this compound is not a commonly documented direct transformation. The synthesis of 1,4-oxazinone structures typically involves different precursors and reaction pathways. For instance, some methods report the construction of the oxazinone ring from α-ketoesters and amino alcohols or through tandem cycloaddition/cycloreversion sequences involving quinones. nih.gov Other approaches utilize starting materials like acetophenones, which are converted to arylglyoxals and then cyclized. nih.gov While the furan-2,5-dione ring is a reactive electrophile, its conversion to an oxazinone would require a specific reagent capable of inserting a nitrogen and an additional carbon into the ring or a complete ring rearrangement, for which specific literature examples involving this starting material are scarce.

Thiazolidine-2,4-dione Derivatives and Furan-Containing Hybrids

Similar to oxazinones, the direct conversion of this compound into thiazolidine-2,4-dione derivatives is not a standard synthetic route. The synthesis of the thiazolidine-2,4-dione core typically relies on the cyclocondensation of chloroacetic acid with thiourea (B124793) or the reaction of an aldehyde with thiazolidine-2,4-dione itself in a Knoevenagel condensation. nih.govresearchgate.net These established methods start with fundamentally different precursors.

However, the concept of furan-containing hybrids is broad. Such molecules can be synthesized by covalently linking a furan-based structure to another heterocyclic moiety. For example, new hybrid molecules have been synthesized by reacting furan-2-carbonyl chloride with various N-containing heterocycles like pyrrolidine (B122466) or piperidine. psecommunity.org While this demonstrates a strategy for creating furan (B31954) hybrids, it does not utilize this compound as the starting furan component. The creation of a hybrid molecule containing both a derivative of this compound and a thiazolidine-2,4-dione moiety would likely involve a multi-step synthetic strategy linking two separately prepared heterocyclic units.

Bis-furanone Derivatives (e.g., bis-tetronic acids)

Bis-furanone derivatives represent a class of molecules where two furanone rings are linked. A notable example is the synthesis of bis-tetronic acids. While not a direct transformation of this compound, a highly relevant synthesis produces a bis-furanone containing the characteristic 4-methoxyphenyl (B3050149) group. mdpi.com

Specifically, the bis-tetronic acid 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) is synthesized via a domino Knoevenagel–Michael reaction. mdpi.com This process involves the reaction of tetronic acid (4-hydroxyfuran-2(5H)-one) with 4-methoxybenzaldehyde. mdpi.com The reaction can be efficiently promoted by using a natural deep eutectic solvent (NADES) composed of L-proline and glycerol, which acts as both the solvent and catalyst. mdpi.com

The efficiency of this synthesis is significantly enhanced through the use of microwave irradiation, which dramatically reduces the reaction time and increases the yield. mdpi.com

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| Tetronic acid, 4-methoxybenzaldehyde | L-proline/glycerol (1:2) | Conventional Heating, 24 h | 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | 59% mdpi.com |

| Tetronic acid, 4-methoxybenzaldehyde | L-proline/glycerol (1:2) | Microwave Irradiation, 15 min, 60 °C | 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | 83% mdpi.com |

This green chemistry approach highlights an efficient pathway to bis-furanone structures that are structurally related to the methoxyphenyl-substituted furanone class. mdpi.com

Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

For 3-(4-Methoxyphenyl)furan-2,5-dione , the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the aromatic ring and the methoxy (B1213986) group. The protons on the phenyl ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methoxy group protons would be observed in the upfield region. The lone proton on the furan-dione ring would appear as a singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. This would include peaks for the two carbonyl carbons of the anhydride (B1165640) ring, the two olefinic carbons of the furan-dione ring, the four distinct carbons of the p-methoxyphenyl group, and the carbon of the methoxy group. While specific, experimentally verified spectral data for this compound is not widely published in readily accessible literature, analysis of closely related structures, such as 3,4-di(4-methoxyphenyl)maleic anhydride, shows characteristic signals for the methoxy group (-OCH₃) at approximately 3.85 ppm in the ¹H NMR spectrum and 55.41 ppm in the ¹³C NMR spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methoxy (CH₃) | ~3.8 | ~55 |

| Aromatic (CH) | ~7.0-7.8 | ~114-132 |

| Furan-dione (CH) | ~6.5-7.0 | ~135-145 |

| Aromatic (C-O) | - | ~162 |

| Aromatic (C-C) | - | ~120 |

| Furan-dione (C=O) | - | ~165 |

| Furan-dione (C=C) | - | ~135-145 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish direct and long-range correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment would correlate the signals in the ¹H NMR spectrum with their directly attached carbon atoms in the ¹³C spectrum, unequivocally assigning each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the connectivity between the phenyl ring and the furan-dione ring, as well as the placement of the carbonyl groups. For instance, correlations would be expected between the furan-dione ring proton and the carbons of the phenyl group.

Detailed 2D NMR studies for this specific anhydride are not readily found in published literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₈O₄), the exact mass would be calculated and compared to the experimentally measured value to confirm the formula with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. For related diarylmaleic anhydrides, ESI-MS has been successfully used to identify the molecular ions. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is another soft ionization technique often used for analyzing less soluble or higher molecular weight compounds. While specific MALDI-TOF data for this compound is not available, the technique has been applied to the analysis of similar maleic anhydride derivatives, demonstrating its utility in this class of compounds. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. For an unsaturated cyclic anhydride like this compound, the most characteristic feature in its IR spectrum would be two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride moiety. spectroscopyonline.com

Based on data for maleic anhydride and its derivatives, the asymmetric stretch is expected to appear at a higher wavenumber, typically in the range of 1870-1820 cm⁻¹, while the more intense symmetric stretch would be found at a lower wavenumber, around 1800-1750 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of conjugation with the phenyl ring might slightly lower these frequencies compared to simple alkyl-substituted maleic anhydrides.

Other significant absorption bands would include:

C=C Stretching: A peak corresponding to the carbon-carbon double bond within the furanone ring, likely appearing in the 1650-1600 cm⁻¹ region.

Aromatic C=C Stretching: Multiple peaks in the 1600-1450 cm⁻¹ range, characteristic of the 4-methoxyphenyl (B3050149) group.

C-O-C Stretching: Absorptions related to the ether linkage of the methoxy group and the C-O-C of the anhydride ring are expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would be observed in the 900-690 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions due to the conjugated system formed by the phenyl ring, the furanone double bond, and the carbonyl groups.

For comparison, maleic anhydride exhibits a strong absorption in the UV region. nih.gov Related compounds containing a 4-methoxyphenyl group attached to a conjugated system, such as 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, show a maximum absorption (λmax) around 342 nm, which is attributed to an n-π* transition. researchgate.net It is anticipated that this compound would display a strong absorption band in a similar UV range (300-360 nm) due to the extended π-conjugation.

Elemental Analysis

Elemental analysis is used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₁H₈O₄, the theoretical elemental composition can be calculated. While specific experimental data from published research is not available, the theoretical values provide a benchmark for what would be expected from an analysis.

Theoretical Elemental Composition of C₁₁H₈O₄

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 64.71% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95% |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.34% |

| Total | 204.181 | 100.00% |

Note: This table is based on theoretical calculations from the molecular formula and does not represent experimental research findings.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides key information such as bond lengths, bond angles, and the crystal packing structure, including the crystal system and space group.

While crystal structure data for this compound itself is not found in the searched literature, studies on related maleic anhydride derivatives have been performed. nih.gov For instance, the parent molecule, maleic anhydride, has been characterized by X-ray diffraction. nih.gov The analysis of derivatives often reveals a planar or near-planar conformation of the furan-2,5-dione ring. The methoxyphenyl group would be twisted at an angle relative to this plane. A full crystallographic study would be necessary to determine these precise geometric parameters for the title compound.

Research Applications and Biological Relevance Mechanistic and in Vitro/in Silico Focus

Applications in Material Science

The inherent reactivity of the maleic anhydride (B1165640) moiety within 3-(4-Methoxyphenyl)furan-2,5-dione makes it a prime candidate for the synthesis and functionalization of polymeric materials.

Polymer Synthesis and Modification

The furan-2,5-dione ring is analogous to maleic anhydride, a widely utilized monomer in polymer chemistry. Maleic anhydride readily participates in copolymerization reactions, often through ring-opening polymerization with comonomers like glycols or epoxides to form polyesters. semanticscholar.orgresearchgate.net For instance, maleic anhydride can be copolymerized with propylene (B89431) oxide to create high-molecular-weight polyesters. researchgate.net Similarly, it can be grafted onto existing polymer backbones, such as polylactic acid (PLA), using radical initiators, a process that introduces the reactive anhydride group for further functionalization. nih.gov

The presence of the 4-methoxyphenyl (B3050149) substituent on the furan-2,5-dione ring allows for the direct incorporation of this functional group into a polymer chain. This modification can impart specific properties to the resulting material. The reaction of anhydride-containing polymers with amine-terminated molecules is a flexible route for creating functional materials, proceeding through a ring-opening transformation that produces amide-linked pendant groups and carboxylic acid functionalities along the polymer chain. fsu.edu Therefore, this compound can be used as a monomer to synthesize novel polyesters and other polymers with tailored characteristics derived from the methoxyphenyl group.

Development of Functional Polymeric Materials with Enhanced Thermal Stability and Mechanical Strength

Furan-based polymers are a significant class of materials often derived from renewable resources, and their properties can be finely tuned. rsc.org The incorporation of specific functional groups is a key strategy for enhancing their performance. For example, furan-functionalized polyketones crosslinked with bismaleimides via the Diels-Alder reaction have been shown to produce thermosets with excellent self-healing capabilities and tunable thermomechanical properties. mdpi.com The synthesis of furan-based copolyesters has also demonstrated that thermal properties can be adjusted by altering the comonomer ratios. rsc.org

While specific data on polymers synthesized directly from this compound are not extensively detailed in the literature, the principles of polymer chemistry suggest that its use would lead to functional materials. The rigid aromatic methoxyphenyl group, when incorporated into a polymer backbone, would be expected to influence chain packing and intermolecular interactions, potentially leading to enhanced thermal stability and mechanical strength compared to unsubstituted furan-based polymers. The development of high-molecular-weight polyesters from maleic anhydride derivatives has been shown to yield materials with significantly improved stress and elongation at break. researchgate.net

Role as Versatile Chemical Building Blocks and Intermediates

Furan (B31954) and its derivatives are recognized as highly versatile building blocks, or synthons, in organic synthesis due to their unique reactivity. acs.org The furan ring can act as a diene in Diels-Alder reactions, providing an atom-economic pathway to complex cyclic molecules. nih.gov This reaction is fundamental in creating materials with reversible crosslinks, enabling self-healing and recyclable properties. mdpi.comrsc.orgnih.gov

This compound, with its electron-deficient double bond conjugated to two carbonyl groups, is an excellent dienophile. It can react with dienes, particularly other furans, in [4+2] cycloaddition reactions to form intricate polycyclic structures. nih.govrsc.org Furthermore, the anhydride ring is susceptible to nucleophilic attack, allowing it to act as an intermediate for the synthesis of a wide array of derivatives. For example, a similar compound, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, was synthesized using a 4-methoxyphenylglyoxal precursor, highlighting how the methoxyphenyl-furan scaffold serves as a key intermediate in multicomponent reactions to build other complex heterocyclic systems. mdpi.com This reactivity makes this compound a valuable intermediate for creating new pharmaceuticals, agrochemicals, and functional materials.

Mechanistic Studies of Biological Activities (In Vitro/In Silico)

The structural motifs within this compound suggest potential for biological activity, which has been explored through computational and laboratory studies of related compounds.

Antiviral Activity Research (e.g., Inhibition of Influenza H1N1 through interaction with viral proteins)

While direct experimental studies on the anti-influenza activity of this compound are not prominent in published literature, research on related structures provides a basis for potential investigation. Furan derivatives have been identified as potential lead compounds for influenza virus inhibitors. nih.gov For instance, certain dihydrofuropyridinone compounds were found to inhibit influenza A/H1N1 by suppressing the activity of viral neuraminidase (NA), a key enzyme for viral release from infected cells. nih.gov

In silico molecular docking is a common strategy to predict the binding affinity of small molecules to viral protein targets. researchgate.netseejph.com Key influenza A virus (H1N1) proteins, such as hemagglutinin (HA), neuraminidase (NA), and the RNA-dependent RNA polymerase (RdRp) complex, are crucial for viral replication and are primary targets for antiviral drugs. nih.govnih.gov A hypothetical investigation of this compound would involve docking it into the active sites of these proteins. The goal would be to determine if its size, shape, and chemical properties—particularly the methoxyphenyl and dione (B5365651) groups—could form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in these binding pockets, thereby inhibiting their function and blocking viral replication. researchgate.netnih.gov

Anti-inflammatory Property Investigations

The anti-inflammatory potential of furan-2,5-dione derivatives has been demonstrated in mechanistic studies. A closely related compound, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), was shown to exert potent anti-inflammatory effects through a dual-action mechanism. nih.gov Research on methoxy-substituted chalcones and dihydrobenzofurans also points to an anti-inflammatory role by inhibiting nitric oxide (NO) production and down-regulating key inflammatory pathways. nih.govcnr.it

Based on studies of BPD, the anti-inflammatory action of a compound like this compound can be hypothesized to involve the following mechanisms:

Inhibition of Inflammatory Mediators: The compound could directly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov It may also suppress the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory signaling molecule. nih.gov

Suppression of Pro-inflammatory Cytokines: At the transcriptional level, it could reduce the production of major pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Inactivation of the NF-κB Pathway: A primary mechanism is likely the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov This can be achieved by preventing the phosphorylation and degradation of its inhibitor, IκB-α, which in turn blocks the translocation of NF-κB into the nucleus where it would otherwise activate the transcription of numerous inflammatory genes. nih.gov This upstream inhibition may be mediated by suppressing the TGF-β-activated kinase-1 (TAK1), a critical component in the NF-κB activation cascade. nih.gov

The table below summarizes the observed effects of the related furan-2,5-dione derivative, BPD, on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cells, providing a model for the potential activity of this compound. nih.gov

| Inflammatory Target | Observed Effect of BPD nih.gov | Potential Mechanism |

| COX-2 | Inhibition of enzyme activity and reduction of protein expression | Direct binding and transcriptional suppression |

| iNOS | Reduction of protein and mRNA expression | Transcriptional suppression via NF-κB inhibition |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduction of mRNA expression | Transcriptional suppression via NF-κB inhibition |

| NF-κB | Attenuation of DNA-binding and transcription activity | Inhibition of IκB-α phosphorylation and nuclear translocation |

| TAK1/IKK | Suppression of phosphorylation | Inhibition of TAK1/TAB1 complex formation |

These findings suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent, with a likely mechanism centered on the dual inhibition of COX-2 and the TAK1-NF-κB signaling axis. nih.gov

Anticancer and Antiproliferative Activity Research

The furanone scaffold, particularly with aryl substitutions, is a recurring motif in the design of novel anticancer agents. Research into compounds structurally related to this compound indicates that this class of molecules can exert antiproliferative effects through various mechanisms, including the modulation of critical enzymes, disruption of essential cellular processes, and the induction of programmed cell death.

Modulation of Enzyme Activity

One of the primary mechanisms by which furanone and related heterocyclic derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. Tubulin is a crucial protein for microtubule formation, which is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a validated target for cancer chemotherapy.

A series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities. nih.gov Studies on synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, a common feature in potent tubulin inhibitors, have demonstrated significant anti-proliferative activity. nih.gov For instance, the compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) was found to inhibit microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in human fibrosarcoma HT-1080 cells. nih.gov Molecular docking studies confirmed that this compound binds effectively to the colchicine-binding site of tubulin. nih.gov Similarly, other novel furan-based derivatives have been shown to cause G2/M phase cell cycle disruptions by inhibiting tubulin polymerization. nih.gov

Disruption of Cellular Processes

Beyond direct enzyme modulation, compounds with structural similarities to this compound can disrupt fundamental cellular processes, primarily by inducing cell cycle arrest. The arrest of the cell cycle at specific checkpoints, such as G2/M, prevents cancer cells from proceeding through mitosis, ultimately triggering apoptotic pathways.

Research on 3,4-dihydropyridine-2(1H)-thiones, which share some structural features with furanones, demonstrated cell cycle arrest at the G2/M phase, leading to the formation of aberrant mitotic spindles. mdpi.com A synthetic chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was also reported to cause cell cycle arrest in prostate cancer cells. researchgate.net Furthermore, studies on 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime showed that it induced a dose-dependent G2/M cell cycle arrest in HT-1080 cells, which was associated with the upregulation of cyclin B1 and p-cdc2. nih.gov

Induction of Apoptosis Pathways (e.g., in cancer cells)

A key outcome of the disruption of cellular processes and enzyme inhibition by these compounds is the induction of apoptosis, or programmed cell death. This is a critical feature for an effective anticancer agent.

Several studies have confirmed the pro-apoptotic capabilities of furan-based derivatives. For example, certain furan derivatives were found to induce cell death via an apoptotic cascade, as indicated by positive annexin (B1180172) V/PI staining. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, was shown to trigger apoptosis in human leukemia HL-60 cells. researchgate.net The apoptotic activity of 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime was found to be associated with both the mitochondrial and death receptor pathways. nih.gov Similarly, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) induced apoptosis by activating pro-apoptotic proteins like caspase-3, -8, and -9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3,4-Diaryl-2(5H)-furanones | Various | Potent cytotoxic activity | nih.gov |

| 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime | HT-1080, HeLa, A549, etc. | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | nih.gov |

| Furan-based pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone | MCF-7 | G2/M phase disruption, apoptosis via intrinsic mitochondrial pathway | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MDA-MB-231, MCF7 | Induction of apoptosis, inhibition of migration/invasion | nih.gov |

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are enzymes that play a pivotal role in cellular signal transduction pathways regulating cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. nih.gov Several of these derivatives exhibited promising activity, with some being as potent or even more potent than the reference compound, genistein. nih.gov While the specific activity of this compound was not detailed, the activity of these related structures suggests that the furan core is a viable scaffold for developing PTK inhibitors. nih.gov Further research into 4-substituted quinazolines has also highlighted their potential as potent inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). researchgate.net

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiprotozoal, Antitubercular)

Derivatives containing the furan ring have been extensively investigated for their broad-spectrum antimicrobial properties. The methoxyphenyl group often contributes to the lipophilicity and electronic properties of the molecule, which can enhance its biological activity.

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the antibacterial and antifungal potential of furan derivatives. For instance, novel furan-derived chalcones and their corresponding pyrazoline derivatives were synthesized and screened against Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and the fungus Candida albicans. nih.gov Some of these chalcones showed moderate to good activity against all tested species. nih.gov Similarly, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown moderate antimicrobial activity, with some compounds exhibiting increased potency against S. aureus. zsmu.edu.ua Other research has focused on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs, with some compounds showing high antifungal activity. pensoft.net The introduction of a nitro group into the 2-furoylmorpholine moiety was noted for its pharmacophoric properties in antifungal activity. pensoft.net

Antiprotozoal Activity: The furan scaffold has also been incorporated into compounds designed to combat protozoal infections. A study on substituted 2,5-bis(4-guanylphenyl)furans revealed that while they did not have high antimalarial activity, eleven of the compounds were highly active against Trypanosoma rhodesiense in mice. nih.gov Six of these derivatives produced cures at submilligram dosage levels, showing more activity than the standard drugs stilbamidine (B1663490) and pentamidine. nih.gov Cationically substituted 2-phenylbenzofurans have also been evaluated for their in vitro antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with several compounds showing significant activity. researchgate.net

Antitubercular Activity: With the rise of multi-drug resistant strains of Mycobacterium tuberculosis, there is an urgent need for new antitubercular agents. Furan-containing molecules have emerged as a promising class. A series of 2(5H)-furanone-based compounds were synthesized and tested against M. tuberculosis H37Rv, with the most active compound showing a minimum inhibitory concentration (MIC) of 8.07 µg/mL. nih.gov This compound also demonstrated synergistic activity with rifampicin. nih.gov In another study, novel derivatives of 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans were synthesized and evaluated for their anti-tuberculosis activity, with one compound showing a better MIC (1.6 μg/mL) than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com Furan chalcone derivatives have also been investigated, with several compounds displaying optimum activity against the H37Rv strain of M. tuberculosis. nih.gov

| Compound Class/Derivative | Target Organism(s) | Activity/Finding | Reference |

|---|---|---|---|

| Furan-derived chalcones | S. aureus, E. coli, C. albicans | Moderate to good antimicrobial activity | nih.gov |

| 2,5-Bis(4-guanylphenyl)furans | Trypanosoma rhodesiense | High antitrypanosomal activity; some more potent than pentamidine | nih.gov |

| 2(5H)-Furanone derivatives | Mycobacterium tuberculosis H37Rv | MIC of 8.07 µg/mL; synergistic with rifampicin | nih.gov |

| 3,4-(Dicoumarin-3-yl)-2,5-diphenyl furans | Mycobacterium tuberculosis H37Rv | MIC of 1.6 μg/mL, better than pyrazinamide | mdpi.com |

| Furan chalcone derivatives | Mycobacterium tuberculosis H37Rv | Optimum activity against H37Rv strain | nih.gov |

Hypoglycemic Activity Mechanisms (in silico studies on PPARγ receptor)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and adipogenesis. It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes. In silico molecular docking studies have been employed to investigate the potential of furan-containing compounds to act as PPARγ agonists.

In one study, furan-bearing thiazolidine-2,4-dione derivatives were designed and evaluated. ijper.org Molecular docking analysis was performed to understand the binding interactions of these ligands with the PPARγ receptor protein (PDB ID: 2PRG). ijper.org The results showed that compounds with electron-releasing groups, such as –OCH3 (a methoxy (B1213986) group), exhibited significant binding affinity with high binding energy, comparable to the standard ligand rosiglitazone. ijper.org This suggests that the methoxyphenyl moiety, as found in this compound, could be favorable for interaction with the PPARγ active site.

Another study investigated (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) and found that it could dually regulate both VEGFR2 and PPARγ. nih.gov MMPP was shown to enhance PPARγ transcriptional activity, which in turn upregulates PTEN. nih.gov This upregulation inhibits the AKT pathway, leading to the suppression of cancer cell survival and induction of apoptosis, but the fundamental interaction with PPARγ highlights its potential role in metabolic regulation. nih.gov Furthermore, research on 4-benzyloxy-5-benzylidene-1,3-thiazolidine-2,4-diones identified several compounds as dual PPARα/γ modulators through in vitro testing and confirmed their binding modes using docking and molecular dynamics studies. nih.gov These findings collectively support the hypothesis that furan-based structures, particularly those featuring a methoxyphenyl group, are promising scaffolds for the design of new PPARγ modulators for hypoglycemic applications. ijper.orgnih.gov

General Mechanisms of Action

The biological activity of this compound is thought to be mediated through several key chemical reactions, primarily involving its electrophilic nature. The furan-2,5-dione core, also known as a maleic anhydride moiety, is an electron-deficient system, making it susceptible to nucleophilic attack. This reactivity is central to its proposed mechanisms of action, which include covalent bonding with biological macromolecules. The potential for this compound to participate in redox reactions is also a consideration, given the presence of the quinone-like furan-2,5-dione ring.

Covalent Bonding with Biological Macromolecules

A primary mechanism by which this compound is proposed to exert its biological effects is through the formation of covalent bonds with nucleophilic residues on macromolecules such as proteins and peptides. The maleic anhydride core of the molecule is a potent electrophile and can readily react with various nucleophiles present in biological systems.

One of the most significant reactions is the acylation of primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. This reaction proceeds via nucleophilic addition to one of the carbonyl carbons of the anhydride, leading to the opening of the furan-2,5-dione ring and the formation of a stable amide bond. This covalent modification can alter the protein's structure, charge, and ultimately its function.

Furthermore, the α,β-unsaturated system within the furan-2,5-dione ring makes the compound a potential Michael acceptor. This allows for the conjugate addition of soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH). This Michael-type addition results in the formation of a stable carbon-sulfur bond, which can have significant biological consequences, including the inhibition of enzyme activity and the depletion of cellular antioxidant defenses.

Another potential pathway for covalent modification involves the metabolic activation of the furan ring itself. It has been suggested that furan derivatives can be metabolized by cytochrome P450 enzymes to form highly reactive intermediates, such as cis-2-butene-1,4-dial (BDA). This reactive dialdehyde (B1249045) can subsequently form covalent adducts with proteins, particularly with lysine residues, and can also cross-link proteins and other biomolecules.

| Reaction Type | Biological Nucleophile | Resulting Adduct | Potential Biological Consequence |

|---|---|---|---|

| Acylation | Lysine (ε-amino group) | Amide bond formation (ring opening) | Alteration of protein structure and function |

| Michael Addition | Cysteine (thiol group), Glutathione (GSH) | Thioether linkage | Enzyme inhibition, depletion of antioxidants |

| Metabolic Activation (Furan Ring Oxidation) | Lysine (via reactive dialdehyde intermediate) | Pyrrole (B145914) or other adducts | Protein cross-linking, cellular toxicity |

Participation in Redox Reactions

While the covalent modification of macromolecules appears to be a primary mechanism of action, the potential for this compound to participate in redox reactions is also a topic of scientific interest. The furan-2,5-dione moiety bears some structural resemblance to quinones, which are known to undergo redox cycling in biological systems.

Redox cycling involves the sequential reduction and oxidation of a molecule, which can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This process can be catalyzed by various cellular reductases. If this compound were to undergo single-electron reduction to form a semiquinone radical, this radical could then react with molecular oxygen to regenerate the parent compound and produce a superoxide anion. This cycle could repeat, leading to a significant increase in oxidative stress within the cell.

However, direct experimental evidence for the biological redox cycling of this compound is currently limited. While some furan-containing compounds have been studied in the context of photoredox catalysis, this is not directly translatable to a physiological environment. Further research, such as cyclic voltammetry studies under biological conditions and assays to measure ROS production in the presence of the compound and cellular reductases, would be necessary to definitively establish its role in biological redox reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 3-(4-Methoxyphenyl)furan-2,5-dione and its analogs often rely on established but potentially inefficient or environmentally taxing methods. A significant avenue for future research lies in the development of novel and sustainable synthetic pathways. This could involve the application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems that offer high atom economy. For instance, exploring biocatalytic methods or photoredox catalysis could provide more efficient and environmentally benign alternatives to traditional synthetic protocols. Research into one-pot multicomponent reactions, which can generate molecular complexity in a single step from simple precursors, also holds considerable promise for the streamlined synthesis of this and related furan-2,5-diones. mdpi.comacademie-sciences.fr

Design and Synthesis of Advanced Derivatives with Tuned Electronic and Steric Properties

The functional properties of this compound are intrinsically linked to its electronic and steric characteristics. A pivotal direction for future research is the rational design and synthesis of advanced derivatives with precisely tuned properties. By systematically modifying the substituents on the phenyl and furan (B31954) rings, researchers can modulate the molecule's electron density, lipophilicity, and three-dimensional shape. This could lead to the development of derivatives with enhanced biological activity, improved material properties, or novel photochemical behaviors. For example, the introduction of electron-withdrawing or -donating groups could be used to fine-tune the compound's redox potential for applications in organic electronics, while the incorporation of chiral auxiliaries could lead to the development of stereoselective catalysts or probes. The synthesis of diaryl-substituted maleic anhydride (B1165640) derivatives has already shown promise in the development of photochromic materials, suggesting a rich vein of research for analogous furan-2,5-diones. nih.gov

In-depth Mechanistic Investigations of Molecular Interactions and Biological Pathways

Understanding how this compound interacts with its molecular targets is crucial for its development in areas such as drug discovery and sensor technology. Future research should focus on in-depth mechanistic investigations to elucidate these interactions. This includes studying its binding modes with specific enzymes or receptors, as has been done for similar furanone derivatives which have shown antibacterial activity by inhibiting tyrosyl-tRNA synthetase. researchgate.net Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry can provide detailed insights at the atomic level. Furthermore, investigating the metabolic fate and biological pathways affected by this compound in cellular and whole-organism models will be essential for assessing its potential as a therapeutic agent and understanding any potential toxicity. The study of related 2(5H)-furanone derivatives has revealed that their biological activity can be limited by toxicity and instability, highlighting the importance of such investigations. nih.gov

Integration with Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies offer a powerful toolkit for accelerating the discovery and optimization of novel compounds. Future research on this compound should leverage these tools for predictive modeling. Density functional theory (DFT) calculations, for example, can be used to predict the molecule's geometric and electronic properties, as well as its reactivity and spectral characteristics. manchester.ac.uk Molecular dynamics simulations can provide insights into its conformational flexibility and its interactions with biological macromolecules or material interfaces. By integrating these computational approaches with experimental work, researchers can develop structure-activity relationships (SAR) and structure-property relationships (SPR) that can guide the design of new derivatives with desired functionalities, ultimately saving time and resources in the laboratory.

Potential for Cross-Disciplinary Applications Beyond Current Scope

While the potential applications of this compound in medicinal chemistry and materials science are a primary focus, its unique chemical structure may lend itself to a variety of cross-disciplinary applications. Future research should explore these untapped possibilities. For instance, its conjugated system could be exploited in the development of novel dyes or fluorescent probes for bio-imaging. Its reactivity could be harnessed in the synthesis of novel polymers with unique thermal or mechanical properties. Furthermore, the furan-2,5-dione core is a versatile scaffold that could be incorporated into larger, more complex molecular architectures, leading to the creation of new functional materials, catalysts, or supramolecular assemblies. The broad biological activities observed in related furanone and oxazole (B20620) compounds, including anti-inflammatory and antinematodal effects, suggest that a wide screening of the biological properties of this compound and its derivatives could be a fruitful endeavor. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is the crystal structure of 3-(4-Methoxyphenyl)furan-2,5-dione determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Growing high-quality single crystals via slow evaporation or diffusion methods.

- Collecting diffraction data at controlled temperatures (e.g., 296 K) using Mo-Kα or Cu-Kα radiation.

- Refining data with software like SHELX or OLEX2, focusing on parameters like R-factors (e.g., R = 0.051, wR = 0.148) and bond-length accuracy (mean σ(C–C) = 0.003 Å).

- Depositing final structures in databases like CCDC (e.g., CCDC 1828960) for reproducibility .

Q. What spectroscopic techniques are used to confirm the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy group at δ 3.8 ppm in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ± 0.0001 Da) and fragmentation patterns .

Q. How are substituent effects (e.g., 4-methoxyphenyl) on the furan-2,5-dione core characterized?

- Methodological Answer :

- X-ray Crystallography : Reveals spatial arrangements and non-covalent interactions (e.g., C–H⋯O or π-π stacking).

- NMR Chemical Shifts : Electron-donating methoxy groups deshield adjacent protons, altering coupling constants.

- Computational Modeling : Predict substituent influence on electron density via Mulliken charges or electrostatic potential maps .

Advanced Research Questions

Q. What synthetic strategies enable the introduction of diverse substituents to the furan-2,5-dione scaffold?

- Methodological Answer :

- Multi-Step Synthesis : Use 2,5-dimethoxy-2,5-dihydrofuran as a building block for regioselective functionalization.

- Electrophilic Substitution : Optimize Lewis acid catalysts (e.g., TMSOTf) for one-pot reactions with aryl halides or sulfonyl chlorides.

- Protection/Deprotection : Employ silyl ethers (e.g., TMS) to stabilize intermediates during aldol or Michael additions .

Q. How do density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier orbitals to assess electrophilicity (e.g., ΔE = LUMO – HOMO).

- Transition-State Modeling : Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using B3LYP/6-31G(d) basis sets.

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Methodological Answer :

- Purity Assessment : Use HPLC (>99% purity) to rule out impurities affecting melting points.

- Polymorph Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.

- Solubility Studies : Measure in multiple solvents (e.g., DMSO, EtOAc) using gravimetric or UV-Vis methods .

Q. What experimental designs assess the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), or UV light; monitor via TGA and LC-MS.

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf life.

- pH Stability : Test in buffered solutions (pH 1–13) to identify hydrolysis-prone conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.